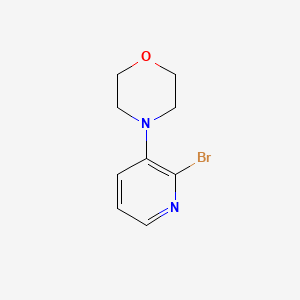

4-(2-Bromopyridin-3-yl)morpholine

Description

Properties

IUPAC Name |

4-(2-bromopyridin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-9-8(2-1-3-11-9)12-4-6-13-7-5-12/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDBTPWPZCKGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744819 | |

| Record name | 4-(2-Bromopyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54231-45-7 | |

| Record name | Morpholine, 4-(2-bromo-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54231-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromopyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nucleophilic Substitution on Pyridine Derivatives

Method Overview:

This approach involves the nucleophilic substitution of a halogenated pyridine derivative with morpholine under suitable conditions.

- Starting from 2-bromopyridin-3-yl derivatives , the halogen (bromine) atom at the 2-position serves as a leaving group.

- Morpholine acts as the nucleophile, attacking the electrophilic pyridine ring.

- Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Elevated temperatures (80-120°C).

- Catalysts or bases like potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution.

- In patent WO2022/188792, a microwave-assisted palladium-catalyzed cross-coupling was employed, involving a bromopyridine precursor and morpholine, under inert atmosphere, yielding the desired compound efficiently.

- The reaction typically proceeds with yields around 70-85%, depending on conditions.

Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig)

Method Overview:

This method involves coupling of a pyridine boronic acid or halide with morpholine derivatives using palladium catalysis.

- Catalysts: Pd(PPh₃)₄ or Pd₂(dba)₃.

- Ligands: XantPhos or similar phosphines.

- Base: Cesium carbonate (Cs₂CO₃).

- Solvent: 1,4-dioxane or toluene.

- Microwave irradiation or conventional heating at 80-100°C.

- A notable synthesis involved the coupling of 6-bromonicotinaldehyde with morpholine, followed by reduction to obtain the target compound, with yields reaching 85%.

- The process is efficient, scalable, and suitable for industrial applications.

Reductive Amination Strategy

Method Overview:

This involves the formation of an imine intermediate between 2-chloropyridine-3-carboxaldehyde and morpholine, followed by reduction.

- Anhydrous conditions.

- Reducing agents such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride.

- Solvent: Dichloromethane (DCM) or acetonitrile.

- Mild heating (room temperature to 50°C).

- This method is particularly useful when starting from aldehyde precursors, as demonstrated in patent applications, with yields typically around 70-80%.

Halogenation and Subsequent Substitution

- Synthesis begins with halogenation of pyridine derivatives to introduce bromine at the desired position.

- Subsequent nucleophilic substitution with morpholine.

- Bromination using N-bromosuccinimide (NBS) in acetic acid or other solvents.

- Followed by nucleophilic substitution under basic conditions.

- This route is straightforward but may require purification steps to isolate regioisomeric products.

Data Summary Table

| Preparation Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2-bromopyridin-3-yl derivatives | Morpholine, K₂CO₃, DMF/DMSO | 80-120°C, reflux | 70-85 | Simple, direct, scalable |

| Palladium-Catalyzed Coupling | 6-bromonicotinaldehyde + morpholine | Pd catalyst, Cs₂CO₃, dioxane | Microwave or conventional heating, 80-100°C | 85 | High yield, suitable for industrial scale |

| Reductive Amination | 2-chloropyridine-3-carboxaldehyde | Morpholine, NaCNBH₃, DCM | Room temp to 50°C | 70-80 | Mild conditions, high selectivity |

| Halogenation + Substitution | Pyridine derivatives + NBS | Brominating agents, base | Reflux, purification steps | Variable | Regioselective, versatile |

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromopyridin-3-yl)morpholine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and dehalogenated compounds .

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity:

- Recent studies have indicated that 4-(2-Bromopyridin-3-yl)morpholine exhibits significant cytotoxicity against various cancer cell lines. Its mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

- Case Study: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed improved selectivity and potency against breast cancer cells compared to existing chemotherapeutics .

-

Antimicrobial Properties:

- The compound has shown promising results as an antimicrobial agent. Research indicates that it effectively inhibits the growth of several bacterial strains, including resistant strains of Staphylococcus aureus.

- Case Study: In vitro assays revealed that modifications to the bromine substituent enhanced its antimicrobial efficacy, leading to further exploration in drug development .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it useful for synthesizing more complex molecules.

Applications in Synthesis:

- Coupling Reactions: It can be employed in Suzuki and Heck coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Functionalization: The bromine atom can be replaced with various nucleophiles, allowing for the introduction of different functional groups.

Materials Science

The compound's unique properties have led to its application in materials science, particularly in the development of new polymers and coatings.

-

Polymer Chemistry:

- Incorporating this compound into polymer matrices has been explored for creating smart materials that respond to environmental stimuli.

- Case Study: Research conducted on polymer blends containing this compound showed enhanced thermal stability and mechanical properties, making them suitable for advanced applications .

-

Coatings:

- The compound's reactivity allows it to be used as a precursor for protective coatings, providing resistance against corrosion and wear.

- Studies indicate that coatings formulated with this compound exhibit superior adhesion and durability compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromopyridin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula : Likely $ \text{C}9\text{H}{11}\text{BrN}_2\text{O} $ (inferred from ).

- Applications : Bromopyridinyl-morpholine derivatives are widely used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals ().

- Synthesis : A plausible route involves coupling morpholine with a bromopyridine precursor. For example, 4-(3-bromopyridin-2-yl)morpholine was synthesized via a reported procedure involving Suzuki-Miyaura coupling or nucleophilic substitution ().

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Ring System Differences : Pyridine vs. pyridazine/pyrimidine derivatives exhibit distinct electronic properties. Pyridines are more electron-deficient, favoring nucleophilic substitution at brominated positions, whereas pyrimidines offer multiple nitrogen sites for hydrogen bonding ().

- Bromine Position : Bromine at C2 (target compound) vs. C6 () alters reactivity. For example, C2-bromine in pyridine may direct cross-coupling reactions (e.g., Suzuki) to adjacent positions, influencing drug design strategies.

Functional Analogues

Key Observations :

Biological Activity

4-(2-Bromopyridin-3-yl)morpholine (CAS No. 54231-45-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, target interactions, and relevant case studies.

This compound exhibits biological activity primarily through its interactions with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The bromine atom in the pyridine ring enhances the compound's lipophilicity, facilitating better membrane permeability and receptor binding.

Target Interactions

Research indicates that morpholine derivatives, including this compound, often interact with:

- Serine Proteases : These enzymes play crucial roles in processes such as blood coagulation and inflammation. Inhibitors targeting these proteases can modulate physiological responses effectively .

- Kinase Pathways : The compound may influence kinase signaling pathways, which are vital in cell proliferation and survival .

Anticancer Activity

A study investigated the anticancer potential of various morpholine derivatives, including this compound. The findings suggested that this compound exhibited significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound acts as an inhibitor of specific serine proteases involved in inflammatory pathways. The compound was shown to reduce the activity of these enzymes by over 50% at concentrations of 20 µM, suggesting its potential as an anti-inflammatory agent .

Safety and Toxicology

Safety assessments indicate that while this compound exhibits promising biological activity, further studies are required to evaluate its long-term toxicity and safety profile. Preliminary data suggest low acute toxicity in animal models, but chronic exposure studies are necessary for comprehensive risk assessment .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(2-Bromopyridin-3-yl)morpholine, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, a nickel-catalyzed amination protocol using morpholine and brominated pyridine precursors can achieve yields >80% under optimized conditions (stoichiometric amine excess, 3 equivalents, and inert atmosphere) .

- Optimization Tips :

- Use anhydrous solvents (e.g., THF or DMF) to suppress side reactions.

- Monitor reaction progress via TLC or LC-MS to identify intermediates.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- 1H NMR : Assign peaks using coupling constants (e.g., δ 8.25 ppm for pyridyl protons, J = 1.6–7.7 Hz) .

- Raman/IR Spectroscopy : Identify C-H stretching (2980–3145 cm⁻¹) and morpholine ring vibrations (1100–1175 cm⁻¹). Pressure-dependent Raman studies (0–3.5 GPa) reveal conformational changes via peak splitting .

- Mass Spectrometry : Confirm molecular weight (243.10 g/mol) via ESI-MS .

Q. What safety protocols are essential for handling this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .

- Store at 2–8°C in airtight containers, away from strong oxidizers .

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. How do high-pressure Raman studies elucidate phase transitions in morpholine derivatives?

- Methodology : Apply hydrostatic pressure (0–3.5 GPa) using diamond anvil cells. Monitor vibrational modes (e.g., C-H stretching at 2980–3145 cm⁻¹) for merging/splitting, indicating conformational changes. Discontinuities in dω/dp plots at 0.7, 1.7, and 2.5 GPa suggest phase transitions, likely due to altered C-H···O hydrogen bonding .

- Validation : Pair with X-ray diffraction to correlate spectral changes with structural rearrangements .

Q. What computational approaches are suitable for modeling the electronic structure of brominated pyridine-morpholine systems?

- Strategies :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Analyze frontier orbitals (HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility and aggregation behavior.

- Ab-initio Methods : Assign IR/Raman modes by comparing computed and experimental spectra .

Q. How can cross-coupling reactions functionalize this compound for targeted applications?

- Example : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-trifluoromethylphenyl boronic acid) using Pd(PPh₃)₄ catalyst. Optimize conditions (e.g., 80°C, K₂CO₃ base) to replace the bromine atom with functional groups .

- Challenges : Bromine’s steric hindrance may require bulky ligands (e.g., XPhos) to enhance catalytic activity.

Q. How do non-covalent interactions influence the solid-state packing of this compound?

- Analysis : C-H···O hydrogen bonds (2.8–3.2 Å) and van der Waals interactions govern crystal packing. Use Mercury software to visualize Hirshfeld surfaces and quantify interaction contributions .

- Impact : These interactions affect melting points, solubility, and stability under mechanical stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.